beta-D-Glucose

Carbohydrate chemistry Mutarotation Thermodynamic stability

Choose β-D-Glucose (CAS 128009-02-9) to eliminate mutarotation lag in GOx biosensors and enzymatic assays—ensuring instant, reproducible results. Its 2.17× higher solubility (178 vs 82 g/100 mL) supports concentrated fermentation/cell culture feedstocks without precipitation risk. Metabolic assays show 29% faster lactate production and preferential pentose cycle routing. For β-glycoside synthesis, the pure β-anomer ensures stereochemical fidelity. Replace equilibrium D-glucose with defined β-D-glucose to abolish anomer-induced variability and maximize yield.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 128009-02-9
Cat. No. B177742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Glucose
CAS128009-02-9
Synonyms4-Morpholineacetic acid, a-Methylene-, Methyl ester
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1
InChIKeyWQZGKKKJIJFFOK-VFUOTHLCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1200000 mg/L (at 30 °C)

Structure & Identifiers


Interactive Chemical Structure Model





β-D-Glucose (CAS 128009-02-9): Procurement and Differentiation Guide for Scientific Applications


β-D-Glucose (β-D-glucopyranose, CAS 128009-02-9; also cross-referenced as 492-61-5) is the beta anomer of D-glucose, a monosaccharide of fundamental importance in energy metabolism and biosynthesis. β-D-Glucose is characterized by the equatorial orientation of all hydroxyl groups on its pyranose ring, which confers enhanced thermodynamic stability in aqueous solution relative to the α-anomer [1]. This compound is ubiquitously detected across biofluids and is central to processes ranging from cellular respiration to glycoside synthesis [2].

Why D-Glucose or α-D-Glucose Cannot Substitute for β-D-Glucose in Critical Assays and Syntheses


In-class substitution with α-D-glucose or generic D-glucose (an equilibrium mixture) introduces critical performance deviations due to anomer-specific biochemical and physicochemical properties. D-glucose exists in a dynamic mutarotational equilibrium of approximately 36% α-anomer and 64% β-anomer in water at 25°C [1]. Consequently, using 'pure' β-D-glucose ensures consistent starting material composition for enzymatic assays (e.g., glucose oxidase specificity) and stereoselective syntheses [2]. Substituting equilibrium D-glucose can result in reduced reaction kinetics, variable stereochemical outcomes, and unpredictable metabolic flux in cellular models, undermining data reproducibility and process yields.

Quantitative Differentiation Evidence: β-D-Glucose vs. α-D-Glucose and Related Analogs


Thermodynamic Stability in Aqueous Solution: β-D-Glucose vs. α-D-Glucose

β-D-Glucose exhibits greater thermodynamic stability in aqueous solution than α-D-glucose due to the equatorial orientation of all hydroxyl groups, minimizing 1,3-diaxial interactions [1]. This is reflected in the anomeric equilibrium composition and energetic differences, with β-D-glucose being the predominant species. Furthermore, β-D-glucose has a higher melting point (148-150°C) than α-D-glucose (146°C), indicative of its greater crystalline stability [2].

Carbohydrate chemistry Mutarotation Thermodynamic stability

Aqueous Solubility: β-D-Glucose vs. α-D-Glucose

β-D-Glucose demonstrates markedly higher aqueous solubility than its α-anomer [1]. This property is critical for preparing concentrated stock solutions for cell culture media, enzymatic assays, and industrial bioprocessing.

Formulation science Solubility Crystallization

Enzymatic Specificity: β-D-Glucose as the Exclusive Substrate for Glucose Oxidase

Glucose oxidase (GOx) exhibits absolute anomeric specificity for β-D-glucose as its substrate [1]. The enzyme catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide with high specificity; α-D-glucose is not directly oxidized [2]. In comparative rate studies, if the rate of β-D-glucose oxidation is taken as 100, mannose oxidation proceeds at 0.98, altrose at 0.16, and galactose at 0.14, while other hexoses are not oxidized at all [2].

Enzymology Biosensors Diagnostic assays

Cellular Metabolism and Glycolysis: β-D-Glucose vs. α-D-Glucose

In non-glucokinase-containing cells at 8°C, the rate of glucose phosphorylation is 60% higher in the presence of β-D-glucose than α-D-glucose [1]. In rat erythrocytes at 37°C, β-D-glucose is more rapidly metabolized into lactate, with a β/α ratio of approximately 1.3 [2]. Specifically, the amounts of α- and β-D-glucose metabolized into lactate during 3 minutes were 0.21 and 0.27 μmol/g hemoglobin, respectively [2]. This metabolic preference is further reflected in a higher rate of β-D-glucose transport across the plasma membrane compared to α-D-glucose [3].

Cell metabolism Glycolysis Biochemistry

Pentose Phosphate Pathway Flux: β-D-Glucose vs. α-D-Glucose

In intact pancreatic islets, β-D-glucose is preferentially utilized in the pentose cycle pathway relative to α-D-glucose [1]. This was demonstrated by comparing the oxidation of α- or β-D-[1-¹⁴C]glucose relative to that of α- or β-D-[6-¹⁴C]glucose. The preferential channeling of β-D-glucose through the pentose phosphate pathway suggests anomer-specific metabolic routing beyond the initial phosphorylation step, with implications for NADPH generation and reductive biosynthesis [1].

Metabolic flux analysis Pentose phosphate pathway NADPH production

Chemical Synthesis Stereoselectivity: β-D-Glucose as Preferred Starting Material

In stereoselective glycosylation reactions, starting with β-D-glucopyranose enables highly β-selective transformations [1]. Due to the kinetic anomeric effect, achieving high α-selectivity is inherently more difficult than achieving high β-selectivity [1]. The anomeric purity of the starting material directly influences the stereochemical outcome: a decrease in α-anomer content in the substrate results in decreased β-anomer content in the glycosylation product [2]. Starting with pure β-D-glucose ensures maximal β-selectivity in the synthesis of β-glucosides, β-linked oligosaccharides, and glycoconjugates [3].

Synthetic chemistry Glycosylation Stereoselectivity

Recommended Application Scenarios for β-D-Glucose (CAS 128009-02-9) Based on Differentiated Evidence


Glucose Oxidase-Based Biosensor and Diagnostic Assay Development

β-D-Glucose is the specific and essential substrate for glucose oxidase (GOx)-catalyzed reactions [1]. In GOx-based biosensors, diagnostic kits, and coupled enzymatic assays (e.g., amylase activity assays), the initial reaction rate depends on the availability of the β-anomer. Using pure β-D-glucose eliminates the lag phase associated with mutarotation of α-D-glucose to the β-form, enabling accurate, reproducible, and rapid quantification. This application is directly supported by the >100-fold specificity of GOx for β-D-glucose over other hexoses and its complete inactivity on α-D-glucose [1].

High-Concentration Bioprocess Media and Formulation Preparation

The 2.17-fold higher aqueous solubility of β-D-glucose (178 g/100 mL at 25°C) compared to α-D-glucose (82 g/100 mL) [2] makes it the superior choice for preparing concentrated feed stocks in fermentation, cell culture, and biotransformation processes. This higher solubility allows for reduced media volume, simplified sterile filtration of concentrated solutions, and minimized risk of precipitation during cold storage or process temperature fluctuations.

Stereoselective Synthesis of β-Glucosides and β-Linked Glycoconjugates

For synthetic chemists targeting β-linked glycosides, oligosaccharides, or glycoconjugates, β-D-glucose is the preferred starting material due to kinetically favored β-selectivity in glycosylation reactions [3]. Starting with pure β-anomer ensures predictable stereochemical outcomes and maximizes product yield. Substitution with equilibrium D-glucose introduces α-anomer that can compromise stereoselectivity and complicate purification [3].

Cellular Metabolic Flux Studies and Glycolysis Research

In studies of glycolytic flux, lactate production, and pentose phosphate pathway activity in cell types such as erythrocytes or pancreatic islets, β-D-glucose demonstrates quantifiably higher metabolic conversion rates than α-D-glucose [4][5]. Specifically, β-D-glucose supports 29% faster lactate production (0.27 vs. 0.21 μmol/gHb/3 min) [4] and preferential pentose cycle routing [5]. Using defined β-D-glucose is essential for maximizing signal in metabolic assays and for interpreting anomer-specific metabolic channeling.

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